molecular formula C11H13BrN2O2 B1376206 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone CAS No. 1316221-41-6

1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone

Cat. No.: B1376206
CAS No.: 1316221-41-6
M. Wt: 285.14 g/mol
InChI Key: FZONIGROQZEXBZ-UHFFFAOYSA-N
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Description

1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone is an organic compound characterized by the presence of a bromopyridine moiety attached to a morpholine ring via an ethanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone typically involves the following steps:

    Bromination of Pyridine: The starting material, 2-pyridine, undergoes bromination to form 6-bromopyridine.

    Formation of Morpholine Derivative: The brominated pyridine is then reacted with morpholine under controlled conditions to form the intermediate compound.

    Acylation: The final step involves the acylation of the intermediate with ethanoyl chloride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions due to the presence of the bromopyridine moiety.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Reduction Products: The primary alcohol derivative of the ethanone group.

    Oxidation Products: The corresponding carboxylic acid derivative.

Scientific Research Applications

1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone exerts its effects is primarily through its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions, while the morpholine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 1-(2-(6-Chloropyridin-2-yl)morpholino)ethanone
  • 1-(2-(6-Fluoropyridin-2-yl)morpholino)ethanone
  • 1-(2-(6-Iodopyridin-2-yl)morpholino)ethanone

Comparison: 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

1-[2-(6-bromopyridin-2-yl)morpholin-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-8(15)14-5-6-16-10(7-14)9-3-2-4-11(12)13-9/h2-4,10H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZONIGROQZEXBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOC(C1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601217705
Record name Ethanone, 1-[2-(6-bromo-2-pyridinyl)-4-morpholinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316221-41-6
Record name Ethanone, 1-[2-(6-bromo-2-pyridinyl)-4-morpholinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1316221-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[2-(6-bromo-2-pyridinyl)-4-morpholinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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